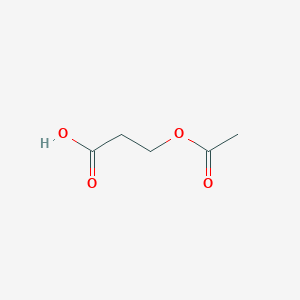

3-(Acetyloxy)propanoic acid

描述

Structure

3D Structure

属性

IUPAC Name |

3-acetyloxypropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O4/c1-4(6)9-3-2-5(7)8/h2-3H2,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFEXARYJXBYPLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4272-12-2 | |

| Record name | 3-(acetyloxy)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Acetyloxy Propanoic Acid and Its Precursors

Direct Esterification Approaches to 3-(Acetyloxy)propanoic Acid

Direct esterification involves the reaction of the hydroxyl group of 3-hydroxypropanoic acid with an acetylating agent, typically acetic acid. This reaction is reversible and often requires a catalyst to achieve reasonable reaction rates and yields.

Acid-Catalyzed Esterification Strategies

The Fischer-Speier esterification is a classic and widely used method for the synthesis of esters from carboxylic acids and alcohols in the presence of an acid catalyst. In the context of this compound synthesis, this involves the reaction of 3-hydroxypropanoic acid with acetic acid. The equilibrium nature of this reaction necessitates strategies to drive the reaction towards the product side. This can be achieved by using an excess of one of the reactants, typically the less expensive one, or by removing the water formed during the reaction. researchgate.net

Commonly employed acid catalysts for this type of esterification include strong mineral acids such as sulfuric acid (H₂SO₄) and hydrochloric acid (HCl), as well as solid acid catalysts. While homogeneous catalysts are effective, they can be corrosive and difficult to separate from the reaction mixture. Heterogeneous catalysts, on the other hand, offer advantages in terms of ease of separation and potential for reuse, aligning with green chemistry principles.

Detailed research on the acid-catalyzed esterification specifically for this compound is not extensively available in the public domain. However, studies on the esterification of similar hydroxy acids provide insights into potential reaction conditions. For instance, the esterification of propanoic acid with various alcohols has been studied, demonstrating the influence of reaction parameters such as temperature, catalyst concentration, and molar ratio of reactants on the reaction yield. researchgate.net

General Parameters for Acid-Catalyzed Esterification

| Parameter | Typical Range/Condition | Rationale |

|---|---|---|

| Catalyst | H₂SO₄, HCl, p-toluenesulfonic acid, solid acid catalysts (e.g., zeolites, ion-exchange resins) | To protonate the carbonyl oxygen of acetic acid, making it more electrophilic. |

| Reactant Ratio (Acetic Acid:3-Hydroxypropanoic Acid) | Stoichiometric to large excess of acetic acid | To shift the equilibrium towards the formation of the ester product. |

| Temperature | Elevated temperatures (reflux) | To increase the reaction rate. The specific temperature depends on the solvent and reactants. |

| Reaction Time | Several hours | To allow the reaction to reach equilibrium or completion. |

| Water Removal | Dean-Stark apparatus, molecular sieves | To shift the equilibrium towards the product side by removing a byproduct. |

Enzymatic and Biocatalytic Synthesis Routes of this compound

Enzymatic synthesis offers a green and highly selective alternative to traditional chemical methods for ester production. Lipases are a class of enzymes that are particularly well-suited for catalyzing esterification and transesterification reactions under mild conditions. nih.gov The synthesis of this compound can be envisioned through the lipase-catalyzed reaction between 3-hydroxypropanoic acid and an acetyl donor.

The biocatalytic production of the precursor, 3-hydroxypropanoic acid, has been a significant area of research. Various microorganisms have been engineered to produce 3-hydroxypropanoic acid from renewable feedstocks like glucose and glycerol (B35011). mdpi.comnih.govfrontiersin.org This bio-based 3-hydroxypropanoic acid can then serve as a sustainable starting material for the enzymatic synthesis of its acetylated derivative.

A common strategy in lipase-catalyzed acylation is the use of activated acyl donors, such as vinyl acetate (B1210297). The reaction with vinyl acetate is practically irreversible because the leaving group, vinyl alcohol, tautomerizes to the stable acetaldehyde. This drives the reaction to completion and can lead to high product yields. nih.gov While specific studies on the lipase-catalyzed synthesis of this compound are not abundant, the principles of enzymatic acylation of other hydroxy acids are well-established. nih.gov

A patent describes a method for producing esters of 3-hydroxypropionic acid by culturing an Acetobacter lovaniensis bacterium. google.com This suggests the potential for direct microbial production of esters of 3-hydroxypropanoic acid, which could include the acetylated form, although the patent primarily focuses on ethyl 3-hydroxypropionate (B73278).

Key Aspects of Enzymatic Synthesis of this compound

| Aspect | Description | Example/Relevance |

|---|---|---|

| Enzyme | Lipases (e.g., from Candida antarctica, Burkholderia cepacia) | Known for their high selectivity and stability in organic solvents. nih.gov |

| Acetyl Donor | Acetic acid, vinyl acetate, acetic anhydride (B1165640) | Vinyl acetate is often preferred for its ability to drive the reaction to completion. nih.gov |

| Solvent | Organic solvents (e.g., toluene, hexane) or solvent-free systems | Choice of solvent can significantly impact enzyme activity and stability. |

| Reaction Conditions | Mild temperatures (e.g., 30-60 °C) | Reduces energy consumption and minimizes side reactions. |

| Advantages | High selectivity, mild reaction conditions, reduced waste | Aligns with the principles of green chemistry. |

Green Chemistry Considerations in this compound Synthesis

The synthesis of this compound can be evaluated through the lens of the twelve principles of green chemistry. The goal is to design processes that are more environmentally benign and sustainable.

Atom Economy: The concept of atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is a key metric. Direct esterification of 3-hydroxypropanoic acid with acetic acid has a theoretical atom economy of less than 100% due to the formation of water as a byproduct. In contrast, the acylation with acetic anhydride can have a higher atom economy if the acetic acid byproduct is recovered and reused.

Use of Renewable Feedstocks: The production of the precursor, 3-hydroxypropanoic acid, from renewable resources such as biomass-derived sugars and glycerol is a significant step towards a more sustainable synthesis of this compound. mdpi.comnih.govfrontiersin.org

Catalysis: The use of catalytic rather than stoichiometric reagents is a core principle of green chemistry. In acid-catalyzed esterification, employing reusable solid acid catalysts can reduce waste and simplify product purification compared to homogeneous mineral acids. Similarly, enzymatic catalysis offers a highly efficient and selective route under mild conditions, minimizing energy consumption and byproduct formation. nih.gov

Safer Solvents and Auxiliaries: The choice of solvent can have a significant environmental impact. Green solvents, such as ionic liquids or supercritical fluids, or even solvent-free reaction conditions, are being explored for esterification reactions to reduce the use of volatile and hazardous organic solvents.

Application of Green Chemistry Principles to this compound Synthesis

| Green Chemistry Principle | Application in Synthesis |

|---|---|

| Prevention | Optimizing reaction conditions to maximize yield and minimize byproducts. |

| Atom Economy | Choosing reaction pathways that maximize the incorporation of reactant atoms into the final product. |

| Less Hazardous Chemical Syntheses | Using non-toxic catalysts and solvents. |

| Use of Renewable Feedstocks | Utilizing bio-based 3-hydroxypropanoic acid. |

| Catalysis | Employing reusable solid acid catalysts or enzymes. |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure where possible, such as in enzymatic synthesis. |

Acylation of 3-Hydroxypropanoic Acid to Yield this compound

Acylation provides an alternative and often more efficient route to this compound compared to direct esterification with acetic acid. This method utilizes more reactive acylating agents, such as acetic anhydride or acetyl halides.

Utilizing Acetic Anhydride

Acetic anhydride is a highly effective acetylating agent for alcohols. The reaction of 3-hydroxypropanoic acid with acetic anhydride yields this compound and acetic acid as a byproduct. This reaction is generally faster and more complete than direct esterification with acetic acid.

Utilizing Acetyl Halides

Acetyl halides, particularly acetyl chloride, are highly reactive acylating agents that readily react with alcohols to form esters. The reaction of 3-hydroxypropanoic acid with acetyl chloride would produce this compound and hydrogen chloride (HCl) gas.

The high reactivity of acetyl chloride allows the reaction to proceed rapidly, often at room temperature. However, the formation of corrosive HCl gas is a significant drawback, requiring the use of a base (such as pyridine (B92270) or triethylamine) to neutralize it, or careful handling and scrubbing of the off-gases. The use of a stoichiometric amount of base adds to the cost and complexity of the process and generates salt waste.

While specific literature detailing the synthesis of this compound using acetyl halides is limited, the general principles of acylation of alcohols with acid halides are well-understood. The choice of solvent is crucial, with inert solvents such as dichloromethane (B109758) or diethyl ether being commonly used.

Comparison of Acylating Agents for 3-Hydroxypropanoic Acid

| Acylating Agent | Advantages | Disadvantages | Byproduct |

|---|---|---|---|

| Acetic Anhydride | High reactivity, good yields, can be performed without a catalyst. | Byproduct needs to be separated. | Acetic Acid |

| Acetyl Chloride | Very high reactivity, fast reaction times. | Formation of corrosive HCl gas, requires a base for neutralization, generates salt waste. | Hydrogen Chloride |

Alternative Synthetic Pathways to this compound

The principal synthesis of this compound is achieved through the direct acetylation of its precursor, 3-hydroxypropanoic acid (3-HP), typically using acetic anhydride or acetyl chloride. However, alternative methodologies focus on different starting materials and reaction strategies, including pathways that first synthesize the 3-HP precursor from renewable resources.

One significant alternative approach begins with the synthesis of 3-HP from bio-based feedstocks like glycerol, a byproduct of biodiesel production. nih.gov Microbial fermentation processes have been engineered to convert glycerol into 3-HP. frontiersin.org These biological pathways can be broadly categorized into coenzyme A-dependent and -independent routes, both of which initially convert glycerol to 3-hydroxypropionaldehyde (3-HPA). nih.govfrontiersin.org The subsequent oxidation of 3-HPA to 3-HP is then carried out by specific enzymes like aldehyde dehydrogenase. nih.gov Once the bio-derived 3-HP is isolated, it can be acetylated through conventional chemical methods to yield the final product.

Another chemical pathway involves the hydration of acrylic acid. This method can be facilitated by using a strong mineral acid to produce 3-HP, which is then acetylated. researchgate.net A related approach is the reaction of 4-aminophenol (B1666318) with acrylic acid, which yields N-(4-hydroxyphenyl)-β-alanine, demonstrating the reactivity of acrylic acid in forming 3-substituted propanoic acid derivatives. nih.gov Furthermore, the Michael addition of nucleophiles to acrylates is a well-established reaction. For instance, the addition of an amine to methyl acrylate (B77674) is a key step in synthesizing various propanoic acid derivatives. nih.govgoogle.com This suggests a potential alternative route involving a direct, catalyzed Michael addition of acetic acid across the double bond of acrylic acid to form this compound.

Additionally, synthesis can proceed from 3-halopropanoic acids, such as 3-bromopropionic acid. Nucleophilic substitution with an acetate salt could provide a direct route to this compound, displacing the halide to form the ester linkage.

| Pathway | Starting Material(s) | Key Reagents/Process | Intermediate | Reaction Type |

|---|---|---|---|---|

| Bio-based Synthesis & Acetylation | Glycerol | Microbial Fermentation, then Acetic Anhydride | 3-Hydroxypropanoic acid | Fermentation / Oxidation / Acetylation |

| Hydration & Acetylation | Acrylic Acid | H₂O / Acid Catalyst, then Acetic Anhydride | 3-Hydroxypropanoic acid | Hydration / Acetylation |

| Nucleophilic Substitution | 3-Halopropanoic Acid | Acetate Salt (e.g., Sodium Acetate) | None | SN2 Reaction |

| Direct Michael Addition | Acrylic Acid | Acetic Acid / Catalyst | None | Conjugate Addition |

Stereoselective Synthesis Considerations for Chiral Derivatives of this compound

While this compound itself is an achiral molecule, many of its derivatives possess stereocenters, making stereoselective synthesis a critical consideration for accessing enantiomerically pure compounds. Research in this area primarily focuses on creating chiral 3-hydroxypropanoic acid precursors, which can then be acetylated without affecting the stereocenter.

One powerful strategy is the asymmetric hydrogenation of β-keto esters to produce chiral β-hydroxy esters. For example, the asymmetric transfer hydrogenation of 3-aryl-3-oxopropanoic esters using Ruthenium(II) complexes as catalysts has been shown to produce chiral 3-aryl-3-hydroxypropanoic esters with excellent enantiomeric excess (ee), ranging from 98% to over 99%. nih.govscispace.comfigshare.com These chiral hydroxy esters serve as versatile building blocks for various applications and can be readily converted to their corresponding acetylated derivatives. researchgate.net

Another prominent method involves the use of chiral auxiliaries to direct stereochemistry during carbon-carbon bond formation. The Evans aldol (B89426) reaction, for instance, allows for the highly diastereoselective synthesis of β-hydroxy carbonyl compounds. By reacting a chiral oxazolidinone auxiliary with an appropriate aldehyde and ketone-derived enolate, a specific stereoisomer of the 3-hydroxypropanoic acid backbone can be synthesized. Subsequent removal of the auxiliary and acetylation of the hydroxyl group yields the chiral acetylated product.

Enzymatic resolution offers an alternative approach. This technique uses enzymes, such as lipases, to selectively acylate one enantiomer of a racemic mixture of a chiral 3-hydroxypropanoic acid derivative. The enzyme's inherent stereoselectivity results in the formation of an enantiomerically enriched acetylated product and the corresponding unreacted hydroxy enantiomer, which can then be separated. This method is valued for its high selectivity and operation under mild reaction conditions.

| Strategy | Principle | Typical Precursor | Key Feature |

|---|---|---|---|

| Asymmetric Catalysis | Use of a chiral catalyst to create a stereocenter during a reaction. | β-Keto ester | High enantioselectivity (often >98% ee). nih.gov |

| Chiral Auxiliaries | A covalently attached chiral group directs the stereochemical outcome of a reaction. | Aldehyde/Ketone | High diastereoselectivity and predictable stereochemistry. |

| Enzymatic Resolution | An enzyme selectively reacts with one enantiomer in a racemic mixture. | Racemic chiral 3-hydroxypropanoic acid derivative | High enantioselectivity under mild, environmentally benign conditions. |

Flow Chemistry and Continuous Process Development for this compound Synthesis

The synthesis of this compound and its precursors is well-suited for adaptation to flow chemistry and continuous processing. This modern synthetic approach offers numerous advantages over traditional batch methods, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and greater potential for scalability and automation. akjournals.com

A key reaction in the synthesis, the acetylation of the 3-hydroxypropanoic acid precursor, can be efficiently performed in a continuous flow system. akjournals.com In a typical setup, a solution of 3-HP and an acetylating agent like acetic anhydride would be pumped through a heated microreactor or a packed-bed reactor. akjournals.com The reactor can be filled with a solid-supported acid catalyst, such as tungstosilicic acid on a silica (B1680970) monolith, which facilitates the reaction, simplifies purification by retaining the catalyst within the reactor, and allows for continuous operation over extended periods. akjournals.com This approach has been successfully demonstrated for the acetylation of various alcohols and phenols, achieving excellent yields at room temperature. akjournals.com

Continuous processes are also highly relevant for the production of the 3-HP precursor itself. Bio-production of 3-HP from glycerol can be operated in a continuous or fed-batch mode, where nutrients are continuously fed to a bioreactor and the product stream is simultaneously removed. google.com This method maintains the microbial culture in an optimal growth phase, potentially leading to higher productivity and more consistent product quality compared to batch fermentation. google.com

| Component | Function | Example |

|---|---|---|

| Pumps | Deliver precise flow rates of reagents. | HPLC Pump, Syringe Pump |

| Reactor | Provides the environment for the chemical reaction. | Heated Coil Reactor, Packed-Bed Reactor with Solid Catalyst akjournals.com |

| Back Pressure Regulator | Maintains pressure to keep solvents from boiling and control residence time. | Adjustable BPR |

| In-line Monitoring | Real-time analysis of the reaction stream. | FTIR, UV-Vis Spectroscopy acs.org |

| Purification Module | In-line separation of product from byproducts or unreacted starting materials. | Membrane Separator, Scavenger Resin Column acs.org |

Reactivity and Mechanistic Investigations of 3 Acetyloxy Propanoic Acid

Hydrolysis Mechanisms of the Ester Linkage in 3-(Acetyloxy)propanoic Acid

The ester linkage in this compound is susceptible to hydrolysis, a reaction that cleaves this bond to yield 3-hydroxypropanoic acid and acetic acid. This process can be initiated through different catalytic methods, including acid catalysis, base promotion, and enzymatic action, each with a distinct kinetic profile and mechanistic pathway.

The acid-catalyzed hydrolysis of esters, including this compound, typically proceeds through a nucleophilic acyl substitution mechanism. The most common pathway for simple esters is the A-2 mechanism, which is a bimolecular process. hilarispublisher.com

The mechanism involves two primary steps:

Protonation: The carbonyl oxygen of the ester group is rapidly and reversibly protonated by the acid catalyst (e.g., H₃O⁺). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. rsc.org

Nucleophilic Attack and Intermediate Formation: A water molecule, acting as a nucleophile, attacks the activated carbonyl carbon. This rate-determining step leads to the formation of a tetrahedral intermediate. hilarispublisher.com

Proton Transfer and Elimination: A proton is transferred from the attacking water moiety to the oxygen of the leaving group (the acetyl group's oxygen). This is followed by the elimination of acetic acid and the deprotonation of the carbonyl oxygen to regenerate the acid catalyst and form the final product, 3-hydroxypropanoic acid.

The kinetics of this reaction are typically pseudo-first-order when conducted in a large excess of water. hilarispublisher.com The rate of hydrolysis is dependent on the concentration of the acid catalyst. While specific kinetic data for this compound is not extensively detailed, the rate is influenced by factors such as temperature and the specific mineral acid used (e.g., HCl, H₂SO₄, HClO₄). hilarispublisher.com

Table 1: General Characteristics of Acid-Catalyzed Ester Hydrolysis (A-2 Mechanism)

| Feature | Description |

|---|---|

| Catalyst | Acid (e.g., H₂SO₄, HCl) |

| Key Intermediate | Protonated Tetrahedral Intermediate |

| Rate-Determining Step | Nucleophilic attack by water on the protonated carbonyl carbon |

| Molecularity | Bimolecular (A-2) |

| Products | 3-Hydroxypropanoic Acid and Acetic Acid |

Base-promoted hydrolysis, often referred to as saponification, is an irreversible reaction for esters. This process is "promoted" rather than "catalyzed" because the base (typically a hydroxide (B78521) ion, OH⁻) is consumed in the reaction. The prevailing mechanism is the bimolecular acyl-oxygen cleavage (BAC2).

The BAC2 mechanism unfolds in the following steps:

Nucleophilic Attack: The strong nucleophile, the hydroxide ion, directly attacks the electrophilic carbonyl carbon of the ester. This addition is the rate-determining step and results in the formation of a tetrahedral intermediate.

Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the acetate (B1210297) ion as the leaving group.

Acid-Base Reaction: A rapid, irreversible proton transfer occurs where the liberated acetate ion (a base) deprotonates the newly formed 3-hydroxypropanoic acid (an acid) to yield the carboxylate salt of 3-hydroxypropanoic acid and acetic acid.

This reaction follows second-order kinetics, being first order in both the ester and the hydroxide ion. The irreversibility of the final acid-base step drives the reaction to completion.

Table 2: General Characteristics of Base-Promoted Ester Hydrolysis (BAC2 Mechanism)

| Feature | Description |

|---|---|

| Reagent | Base (e.g., NaOH, KOH) |

| Key Intermediate | Tetrahedral Intermediate (anionic) |

| Rate-Determining Step | Nucleophilic attack by hydroxide ion on the carbonyl carbon |

| Molecularity | Bimolecular (BAC2) |

| Final Products | A salt of 3-Hydroxypropanoic Acid and a salt of Acetic Acid |

In biological systems, the hydrolysis of ester bonds is efficiently catalyzed by a class of enzymes known as esterases (or more broadly, hydrolases). These enzymes offer high specificity and operate under mild physiological conditions (pH and temperature). While 3-hydroxypropionic acid is a significant platform chemical that can be produced through biological pathways, the specific enzymatic hydrolysis of this compound is a plausible biochemical transformation. mdpi.com

The mechanism of enzymatic hydrolysis, for instance by a serine hydrolase, typically involves a catalytic triad (B1167595) in the enzyme's active site (e.g., serine, histidine, and aspartate). The process can be summarized as:

Acylation: The serine residue's hydroxyl group acts as a nucleophile, attacking the ester's carbonyl carbon to form a tetrahedral intermediate. This leads to the formation of an acyl-enzyme intermediate, releasing 3-hydroxypropanoic acid.

Deacylation: A water molecule, activated by the histidine residue, then attacks the acyl-enzyme intermediate. This hydrolyzes the intermediate, releasing acetic acid and regenerating the free enzyme for another catalytic cycle.

Enzymatic hydrolysis is preferred in many applications due to its specificity and the preservation of the nutritional or functional value of the products. mdpi.com The kinetics of such reactions are typically described by the Michaelis-Menten model.

Reactions Involving the Carboxylic Acid Moiety of this compound

The carboxylic acid group of this compound can undergo various characteristic reactions, such as amidation and esterification, while the ester moiety remains intact, provided the reaction conditions are appropriately controlled.

The conversion of the carboxylic acid group of this compound into an amide requires the activation of the carboxyl group to facilitate attack by an amine, which is a relatively weak nucleophile. Direct reaction with an amine is generally unfavorable and requires high temperatures. libretexts.org

Common methods for amidation include:

Use of Activating Agents: The carboxylic acid is treated with a coupling reagent, such as a carbodiimide (B86325) (e.g., DCC) or a phosphonium (B103445) salt (e.g., HBTU), to form a highly reactive activated intermediate. mdpi.comorganic-chemistry.org This intermediate is then readily attacked by a primary or secondary amine to form the corresponding N-substituted 3-(acetyloxy)propanamide.

Conversion to Acyl Chloride: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂). The resulting 3-(acetyloxy)propanoyl chloride reacts rapidly with an amine to produce the amide. This method is highly effective but less atom-economical. youtube.com

The general reaction yields an amide where the -OH of the carboxyl group is replaced by -NRR' (where R and R' can be hydrogen or organic substituents).

Table 3: Examples of Amidation Reactions

| Amine Reactant | Product |

|---|---|

| Ammonia (NH₃) | 3-(Acetyloxy)propanamide |

| Ethylamine (CH₃CH₂NH₂) | N-Ethyl-3-(acetyloxy)propanamide |

The carboxylic acid moiety can be esterified by reacting this compound with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. masterorganicchemistry.comchemguide.co.uk This reaction is an equilibrium process and is typically driven to completion by using an excess of the alcohol or by removing the water formed during the reaction. chemguide.co.uk

The Fischer esterification mechanism is essentially the reverse of acid-catalyzed hydrolysis:

Protonation: The carboxylic acid's carbonyl oxygen is protonated by the acid catalyst. byjus.com

Nucleophilic Attack: The alcohol acts as a nucleophile and attacks the protonated carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.com

Proton Transfer and Water Elimination: A proton is transferred to one of the hydroxyl groups, forming a good leaving group (water). Water is eliminated, and a subsequent deprotonation yields the final diester product and regenerates the catalyst. byjus.com

This reaction allows for the synthesis of a variety of diesters from this compound, depending on the alcohol used.

Table 4: Examples of Esterification Reactions

| Alcohol Reactant | Product |

|---|---|

| Methanol (CH₃OH) | Methyl 3-(acetyloxy)propanoate |

| Ethanol (CH₃CH₂OH) | Ethyl 3-(acetyloxy)propanoate |

Reduction Chemistry of the Carboxyl Group

The reduction of the carboxyl group in this compound is a transformation that targets the carboxylic acid functionality, typically converting it to a primary alcohol. This reaction is most commonly achieved using powerful reducing agents, with lithium aluminum hydride (LiAlH₄) being a prime example.

It is important to note that LiAlH₄ is a non-selective reducing agent and will also reduce the ester functionality (the acetyl group) present in this compound. masterorganicchemistry.com Therefore, the expected product from the complete reduction of this compound with a sufficient amount of LiAlH₄ would be 1,3-propanediol. The acetyl group would be reduced to ethanol, which would be present in the reaction mixture after workup.

To achieve selective reduction of the carboxyl group while preserving the acetyl group, a less reactive reducing agent would be required. However, common milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce carboxylic acids. docbrown.infolibretexts.org More specialized reagents or multi-step protection-reduction-deprotection strategies would be necessary for such a selective transformation.

Table 1: Expected Products from the Reduction of this compound

| Reducing Agent | Carboxyl Group Product | Acetyl Group Product | Overall Major Organic Product |

| LiAlH₄ (excess) | 1,3-propanediol | Ethanol | 1,3-propanediol |

| NaBH₄ | No reaction | No reaction | This compound |

Reactivity of the Acetyl Group in this compound

The acetyl group in this compound is an ester functionality and its reactivity is dominated by nucleophilic acyl substitution reactions. The most common of these is hydrolysis, which can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis:

In the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, and an excess of water, the acetyl group of this compound will undergo hydrolysis to yield 3-hydroxypropanoic acid and acetic acid. The mechanism involves several equilibrium steps. youtube.com Initially, the carbonyl oxygen of the acetyl group is protonated by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Following a series of proton transfers, an alcohol (in this case, the hydroxyl group of what will become 3-hydroxypropanoic acid) is eliminated, and subsequent deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields acetic acid.

Base-Catalyzed Hydrolysis (Saponification):

The hydrolysis of the acetyl group can also be achieved under basic conditions, a process known as saponification. This reaction is typically carried out by heating the compound with an aqueous solution of a strong base, such as sodium hydroxide. The hydroxide ion, a strong nucleophile, directly attacks the carbonyl carbon of the acetyl group, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the alkoxide (the oxygen of the 3-carboxypropoxy group) as a leaving group to form acetic acid. The alkoxide ion then deprotonates the newly formed acetic acid in an irreversible acid-base reaction, forming acetate and 3-hydroxypropanoate. An acidic workup is required to protonate the carboxylate and the 3-hydroxypropanoate to yield the final products, 3-hydroxypropanoic acid and acetic acid. Base-catalyzed hydrolysis is generally irreversible due to the final deprotonation step. youtube.com

Intramolecular Reactions and Rearrangements of this compound

The structure of this compound, with a nucleophilic carboxyl group and an electrophilic ester group in a 1,3-relationship, allows for the possibility of intramolecular reactions. One of the most significant potential intramolecular reactions is neighboring group participation, also known as anchimeric assistance.

In this scenario, the carboxyl group (or more likely, the carboxylate group under appropriate pH conditions) can act as an internal nucleophile. wikipedia.org This can lead to an intramolecular nucleophilic attack on the carbonyl carbon of the acetyl group, resulting in the formation of a cyclic intermediate. In the case of this compound, this would be a five-membered cyclic anhydride-like intermediate. This intramolecular cyclization can significantly enhance the rate of hydrolysis of the acetyl group compared to a similar ester without the neighboring carboxyl group. nih.gov The formation of a five- or six-membered ring is often kinetically favored. The cyclic intermediate is then attacked by an external nucleophile, such as water or hydroxide, leading to the opening of the ring and the formation of the hydrolysis products. This pathway, involving two successive nucleophilic substitution steps, can influence the stereochemistry of the reaction if a chiral center is present.

Table 2: Potential Intramolecular Reactions of this compound

| Reaction Type | Key Feature | Potential Product(s) |

| Neighboring Group Participation | Intramolecular nucleophilic attack by the carboxyl/carboxylate group | Formation of a cyclic intermediate, leading to accelerated hydrolysis |

| Thermal Decomposition (Pyrolysis) | Elimination of acetic acid | Acrylic acid |

Kinetic and Thermodynamic Studies of this compound Transformations

Detailed kinetic and thermodynamic data specifically for the transformations of this compound are not extensively reported in the literature. However, the principles of kinetic and thermodynamic control can be applied to understand the potential reaction pathways and product distributions.

Kinetic vs. Thermodynamic Control:

In reactions where multiple products can be formed, the distribution of these products can be governed by either kinetic or thermodynamic control.

Kinetic Control: At lower temperatures and shorter reaction times, the product that is formed fastest (i.e., has the lowest activation energy) will predominate. This product is known as the kinetic product.

Thermodynamic Control: At higher temperatures and longer reaction times, the reaction can reach equilibrium. Under these conditions, the most stable product (i.e., the one with the lowest Gibbs free energy) will be the major product. This is the thermodynamic product.

For the hydrolysis of the acetyl group in this compound, the reaction is typically thermodynamically favorable, leading to the more stable hydrolysis products, 3-hydroxypropanoic acid and acetic acid.

Analogous Kinetic and Thermodynamic Data:

While specific data for this compound is lacking, studies on similar reactions provide insight. For instance, the kinetics of the esterification of propanoic acid with various alcohols have been investigated, providing information on reaction rates and activation energies for the formation of propanoate esters. researchgate.netmdpi.com Similarly, kinetic studies on the hydrolysis of other esters, such as acetic anhydride (B1165640), have been conducted and can serve as a model for understanding the factors that influence the rate of hydrolysis of the acetyl group in this compound. semanticscholar.org These studies typically measure the rate constant (k) at different temperatures to determine the activation energy (Ea) and the pre-exponential factor (A) according to the Arrhenius equation:

k = A e(-Ea/RT)

Thermodynamic data for related compounds, such as the enthalpy of formation of acetic acid, are available and can be used in conjunction with computational methods to estimate the thermodynamic properties of reactions involving this compound. anl.gov

Table 3: Conceptual Comparison of Kinetic and Thermodynamic Products for a Hypothetical Reaction of this compound

| Control | Conditions | Favored Product Characteristic | Example Hypothetical Outcome |

| Kinetic | Low temperature, short reaction time | Lowest activation energy | A less stable, rapidly formed cyclic intermediate |

| Thermodynamic | High temperature, long reaction time | Lowest Gibbs free energy | The more stable hydrolysis products |

Advanced Analytical Techniques for Research on 3 Acetyloxy Propanoic Acid

Spectroscopic Characterization in Research Contexts

Spectroscopy provides fundamental insights into the molecular architecture of 3-(Acetyloxy)propanoic acid by probing the interactions of the molecule with electromagnetic radiation. Different spectroscopic methods offer complementary information, enabling a comprehensive structural and functional analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the definitive structural elucidation of organic molecules like this compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular skeleton, the chemical environment of each atom, and the connectivity between them.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The typical features include:

Chemical Shift (δ): The position of a signal indicates the electronic environment of the protons. The acidic proton of the carboxylic acid group would appear far downfield (typically >10 ppm). The protons on the carbon adjacent to the ester oxygen (O-CH₂) would be found at approximately 4.3 ppm, while those next to the carbonyl group of the acid (CH₂-COOH) would be around 2.7 ppm. The methyl protons of the acetyl group (CH₃) would appear furthest upfield, around 2.1 ppm.

Integration: The area under each signal is proportional to the number of protons it represents, which for this molecule would be in a 1:2:2:3 ratio.

Splitting Pattern (Multiplicity): The interaction between adjacent protons splits the signals into specific patterns. The two methylene (B1212753) (CH₂) groups would appear as triplets, as they are adjacent to each other.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon framework. docbrown.info For this compound, five distinct signals are expected, corresponding to the five carbon atoms in unique chemical environments. docbrown.info The carbonyl carbons of the ester and carboxylic acid groups would have the largest chemical shifts (typically >170 ppm), while the carbon of the acetyl methyl group would have the smallest. docbrown.info

Reaction Monitoring: NMR is also a powerful tool for monitoring the progress of chemical reactions in real-time. researchgate.netnih.gov For instance, during the synthesis of this compound, the disappearance of reactant signals and the concurrent appearance of product signals can be tracked over time to determine reaction kinetics and endpoint. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Methyl (CH₃) | -C(O)CH₃ | ~2.1 | ~20 |

| Methylene (CH₂) | -O-CH₂- | ~4.3 | ~60 |

| Methylene (CH₂) | -CH₂-COOH | ~2.7 | ~34 |

| Carbonyl (C=O) | Ester | - | ~171 |

| Carbonyl (C=O) | Carboxylic Acid | - | ~177 |

| Hydroxyl (OH) | -COOH | >10 | - |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. Specific functional groups absorb IR radiation at characteristic frequencies. For this compound, the IR spectrum would prominently display:

A very broad absorption band from approximately 2500 to 3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. docbrown.info

Two distinct carbonyl (C=O) stretching absorptions. The ester carbonyl typically appears around 1735-1750 cm⁻¹, while the carboxylic acid carbonyl appears at a lower frequency, around 1700-1725 cm⁻¹. docbrown.info

C-O stretching vibrations for the ester and carboxylic acid groups in the 1000-1300 cm⁻¹ region.

Raman Spectroscopy: While less commonly used for routine analysis of this type of compound, Raman spectroscopy can provide complementary information. It detects vibrations that cause a change in the polarizability of the molecule. The C=O stretching vibrations would also be visible in the Raman spectrum, though their intensities might differ from the IR spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of a compound and to gain structural information from its fragmentation patterns.

Molecular Weight Determination: The molecular formula of this compound is C₅H₈O₄, corresponding to a molecular weight of approximately 132.11 g/mol . nih.gov In an electron ionization (EI) mass spectrum, the peak corresponding to the intact ionized molecule, known as the molecular ion peak ([M]⁺), would be observed at an m/z of 132.

Fragmentation Pattern Analysis: Under the high-energy conditions of EI-MS, the molecular ion often fragments in a predictable manner, providing a unique fingerprint that aids in structural confirmation. For carboxylic acids, characteristic fragmentations include the loss of -OH (M-17) and -COOH (M-45) groups. libretexts.org Esters also exhibit typical fragmentation pathways. Key expected fragments for this compound would include:

m/z 43: A prominent peak corresponding to the acetyl cation [CH₃CO]⁺.

m/z 73: Loss of the acetoxy group, resulting in the [HOOCCH₂CH₂]⁺ fragment.

m/z 87: Loss of the carboxyl radical, resulting in the [CH₃COOCH₂CH₂]⁺ fragment.

m/z 59: A fragment corresponding to the carboxyl cation [COOH]⁺.

The analysis of these fragments helps to piece together the molecular structure, confirming the presence and connectivity of the acetyl and propanoic acid moieties. libretexts.orgchim.lu

Chromatographic Methods for Purity Assessment and Separation in Research

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for assessing the purity of a research sample of this compound and for isolating it from reaction mixtures or impurities.

Gas Chromatography (GC) Applications

Gas chromatography (GC) separates volatile and thermally stable compounds. jfda-online.com Due to the low volatility and high polarity of the carboxylic acid group, direct analysis of this compound by GC can be challenging, often resulting in poor peak shape and column adsorption. cerealsgrains.org

To overcome this, a derivatization step is typically employed to convert the carboxylic acid into a more volatile ester (e.g., a methyl or ethyl ester). This process significantly improves chromatographic performance. The derivatized sample is then injected into the GC, where it is separated on a capillary column (e.g., one with a polar stationary phase like Carbowax) and detected, often by a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS). jfda-online.comcerealsgrains.org GC-MS is particularly powerful as it combines the separation capabilities of GC with the identification power of MS. jfda-online.com

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is ideally suited for the analysis of polar and non-volatile compounds like this compound without the need for derivatization. hplc.eu

Reversed-Phase HPLC (RP-HPLC): This is the most common HPLC mode for this type of analysis. sielc.comnih.gov

Stationary Phase: A non-polar C18 (octadecylsilane) column is typically used.

Mobile Phase: A polar mobile phase, usually a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol, is used. sielc.comnih.gov An acid, such as phosphoric acid or formic acid, is often added to the mobile phase to suppress the ionization of the carboxylic acid group, ensuring a consistent retention time and sharp peak shape. sielc.com

Detection: Detection is commonly achieved using an ultraviolet (UV) detector, as the carbonyl groups in the molecule exhibit some UV absorbance at low wavelengths (around 210 nm).

HPLC is used to determine the purity of a sample by quantifying the area of the main peak relative to any impurity peaks. It can also be scaled up for preparative separation to purify larger quantities of the compound. sielc.com

Table 2: Summary of Analytical Techniques and Their Applications

| Technique | Primary Application | Key Information Obtained |

|---|---|---|

| ¹H NMR | Structural Elucidation | Proton environments, connectivity, number of protons |

| ¹³C NMR | Structural Elucidation | Carbon framework, number of unique carbons |

| IR Spectroscopy | Functional Group Identification | Presence of O-H (acid) and C=O (acid, ester) groups |

| Mass Spectrometry | Molecular Weight & Structure | Exact molecular weight, fragmentation patterns |

| Gas Chromatography (GC) | Purity Assessment (with derivatization) | Separation of volatile components |

| HPLC | Purity Assessment & Separation | Quantification of compound and impurities |

Emerging Chromatographic and Electrophoretic Techniques

The analysis of short-chain carboxylic acids like this compound is increasingly benefiting from emerging high-resolution separation techniques that offer enhanced sensitivity and efficiency. While traditional gas chromatography (GC) and high-performance liquid chromatography (HPLC) remain foundational, newer methodologies provide significant advantages for complex sample matrices.

Ultra-High-Performance Liquid Chromatography (UHPLC) , often coupled with tandem mass spectrometry (UHPLC-MS/MS), stands out as a prevalent advanced method for the analysis of organic acids. mdpi.comnih.gov This technique utilizes columns with smaller particle sizes (typically under 2 µm), which allows for faster analysis times, superior resolution, and greater sensitivity compared to conventional HPLC. mdpi.com For a compound like this compound, UHPLC-MS/MS would enable robust quantification even at trace levels, distinguishing it from structurally similar compounds in a given sample.

Capillary Electrophoresis (CE) is another powerful technique for the separation of charged molecules like carboxylic acids. gcms.czcambridge.org CE separates ions based on their electrophoretic mobility in an electric field, offering extremely high separation efficiency and minimal sample volume requirements. cambridge.org Though not as widely adopted for routine quantitative analysis in industrial settings compared to LC, its high resolving power makes it a valuable research tool for complex mixtures of organic acids. gcms.cz

Other emerging approaches include Ultra-High-Performance Supercritical Fluid Chromatography (UHPSFC) , which uses a supercritical fluid such as carbon dioxide as the mobile phase. This technique can be advantageous for separating isomers and is considered a "green" technology due to reduced solvent consumption. ojp.govresearchgate.net

| Technique | Principle of Separation | Key Advantages for this compound Analysis | Common Detectors |

|---|---|---|---|

| UHPLC | Partitioning between a liquid mobile phase and a solid stationary phase (sub-2 µm particles). | High speed, high resolution, high sensitivity. mdpi.com | Tandem Mass Spectrometry (MS/MS), Diode Array Detector (DAD). |

| Capillary Electrophoresis (CE) | Differential migration of ions in an electric field within a narrow capillary. cambridge.org | Extremely high efficiency, minimal sample/solvent use, suitable for charged analytes. gcms.cz | UV-Vis, Mass Spectrometry (MS). |

| UHPSFC | Partitioning between a supercritical fluid mobile phase and a solid stationary phase. ojp.gov | Fast separations, unique selectivity, reduced organic solvent consumption. researchgate.net | Mass Spectrometry (MS), Photodiode Array (PDA). |

Titrimetric and Other Quantitative Methods for Acid Quantification in Research

Beyond chromatographic methods, classical titrimetric techniques remain relevant for the quantification of acidic compounds in bulk or concentrated samples where high precision is required. These methods are based on the neutralization reaction between an acid and a base.

Direct Acid-Base Titration is the most straightforward method. A solution of this compound can be directly titrated with a standardized strong base, such as sodium hydroxide (B78521) (NaOH), using a colorimetric indicator (e.g., phenolphthalein) or a pH meter to determine the equivalence point. The concentration of the acid is then calculated based on the stoichiometry of the reaction.

Back Titration (Indirect Titration) can be employed, particularly for samples where the endpoint of a direct titration might be unclear or for analyzing the compound's purity by assessing its ester component. This involves two steps:

Saponification: The ester linkage in this compound is hydrolyzed by adding a known excess of a strong base (e.g., NaOH) and heating the mixture. The base neutralizes the carboxylic acid group and saponifies the acetyl ester group, consuming a total of two equivalents of base per mole of the compound.

Titration of Excess Base: The unreacted base remaining in the solution is then titrated with a standardized acid, such as hydrochloric acid (HCl). researchgate.net By subtracting the amount of base consumed by the HCl from the initial amount added, the exact amount of base that reacted with the this compound can be determined, allowing for precise quantification. This approach is analogous to methods used for quantifying acetylsalicylic acid. researchgate.net

| Method | Description | Titrant(s) | Application |

|---|---|---|---|

| Direct Titration | Direct neutralization of the carboxylic acid group. | Standardized strong base (e.g., Sodium Hydroxide). | Quantification of total acidity in a sample. |

| Back Titration | Saponification with a known excess of base, followed by titration of the unreacted base with a standard acid. researchgate.net | 1. Excess strong base (e.g., Sodium Hydroxide). 2. Standardized strong acid (e.g., Hydrochloric Acid). researchgate.net | Purity assessment and quantification in complex matrices. |

Derivatization Strategies for Enhanced Analytical Detection

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis, particularly for gas and liquid chromatography. gcms.cz For this compound, derivatization is crucial for enhancing volatility for GC analysis and improving ionization efficiency and chromatographic retention for LC-MS analysis. gcms.cznih.gov

For Gas Chromatography (GC) Analysis: The carboxylic acid group in this compound makes it polar and non-volatile, leading to poor peak shape and thermal instability in a GC system. gcms.cz Common derivatization strategies involve converting the carboxylic acid into a less polar, more volatile ester.

Silylation: This is a widely used method where an active hydrogen in the carboxyl group is replaced by a trimethylsilyl (B98337) (TMS) group. gcms.cz Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective for this transformation, producing a volatile TMS ester suitable for GC-MS analysis. restek.com

Alkylation (Esterification): This involves converting the carboxylic acid to an alkyl ester, most commonly a methyl ester (FAME - Fatty Acid Methyl Ester). colostate.edu A common reagent for this is boron trifluoride (BF₃) in methanol, which catalyzes the esterification under mild heating. gcms.czrestek.com

For Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis: While this compound can be analyzed directly, derivatization can significantly enhance sensitivity, especially in negative ion mode electrospray ionization (ESI), which can suffer from poor ionization efficiency and ion suppression. nih.gov Derivatization aims to introduce a moiety that is easily ionizable in positive mode ESI.

A modern derivatization strategy involves using reagents that introduce a permanently positive charge or a group with high proton affinity. For instance, a reagent like 4-bromo-N-methylbenzylamine (4-BNMA) has been developed to derivatize carboxylic acids. nih.govsemanticscholar.orgresearchgate.netnih.gov This reagent reacts with the carboxyl group to form an amide linkage, attaching a benzylamine (B48309) group that facilitates highly sensitive detection in positive ESI-MS/MS. nih.govnih.gov The presence of a bromine atom also provides a distinct isotopic pattern, which aids in confident identification. nih.gov

| Analytical Technique | Reagent Class | Example Reagent | Reaction | Advantage |

|---|---|---|---|---|

| Gas Chromatography (GC) | Silylating Agents | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) restek.com | Converts -COOH to a TMS ester (-COOSi(CH₃)₃). gcms.cz | Increases volatility and thermal stability. gcms.cz |

| Gas Chromatography (GC) | Alkylating Agents | BF₃-Methanol restek.com | Converts -COOH to a methyl ester (-COOCH₃). colostate.edu | Creates stable, volatile derivatives. gcms.cz |

| Liquid Chromatography (LC-MS) | Amidation/Labeling Agents | 4-bromo-N-methylbenzylamine (4-BNMA) nih.gov | Converts -COOH to a benzylamide derivative. | Enhances positive mode ESI-MS sensitivity and aids identification via bromine's isotopic pattern. nih.govnih.gov |

Applications of 3 Acetyloxy Propanoic Acid in Organic and Polymer Chemistry Research

Role as a Synthetic Building Block in Complex Organic Synthesis

In the realm of complex organic synthesis, 3-(acetyloxy)propanoic acid functions as a valuable and adaptable building block. Its bifunctional nature allows it to participate in a variety of chemical reactions, leading to the formation of more complex molecular architectures. The acetyl group can serve as a protecting group for the hydroxyl functionality of 3-hydroxypropanoic acid, enabling selective reactions at the carboxylic acid site. This protected form offers advantages in multi-step syntheses where the reactivity of the hydroxyl group needs to be temporarily masked.

Precursor for Lactones and Heterocyclic Compounds

One of the significant applications of this compound is its role as a precursor in the synthesis of lactones, particularly β-propiolactone. researchgate.netnih.gov β-Propiolactone is a highly reactive four-membered cyclic ester and a key monomer for the production of biodegradable polyesters. researchgate.net The synthesis can be conceptualized as an intramolecular esterification of 3-hydroxypropanoic acid, for which this compound can serve as a stable starting material. The acetyl group can be removed in situ to generate the free hydroxyl group, which then undergoes cyclization.

While direct synthesis of other heterocyclic compounds from this compound is not extensively documented, its precursor, 3-mercaptopropionic acid, is utilized in the synthesis of thiazepino-quinoline-carboxylic acid derivatives, which are complex heterocyclic systems. nih.gov This suggests the potential for this compound to be chemically modified and used in the construction of various heterocyclic rings, which are prevalent scaffolds in pharmaceuticals and agrochemicals.

Intermediate in Multi-Step Synthesis

The utility of this compound as an intermediate is highlighted in multi-step synthetic sequences. Its structure is amenable to various transformations, allowing for the introduction of additional functional groups and the extension of carbon chains. For instance, the carboxylic acid moiety can be converted to esters, amides, or acid chlorides, while the ester can be hydrolyzed to reveal a hydroxyl group for further reactions. This versatility makes it a valuable component in the strategic assembly of complex target molecules, including natural products and pharmaceuticals. rroij.comnih.govsemanticscholar.org

Applications in Polymer Science and Materials Research

In polymer science, this compound is intrinsically linked to the production of biodegradable polyesters derived from 3-hydroxypropanoic acid. These polymers are gaining considerable attention as sustainable alternatives to conventional plastics. umn.edunih.gov

Monomer in Polyester (B1180765) and Copolymer Synthesis

This compound can be considered a monomer precursor for the synthesis of poly(3-hydroxypropionate) (P3HP), a biodegradable and biocompatible thermoplastic. nih.govmdpi.com The polymerization can proceed through the ring-opening polymerization of β-propiolactone, which is derived from 3-hydroxypropanoic acid. nih.govacs.org In this context, this compound serves as a stable, storable source of the 3-hydroxypropanoic acid monomer unit. The acetyl group would be removed prior to or during the polymerization process to allow for the formation of the polyester backbone.

Furthermore, 3-hydroxypropanoic acid is used as a comonomer to produce various copolymers with tailored properties. nih.govfrontiersin.org For example, copolymers of 3-hydroxybutyrate (B1226725) and 3-hydroxypropionate (B73278) exhibit improved flexibility and reduced crystallinity compared to poly(3-hydroxybutyrate) homopolymer. nih.gov The incorporation of 3-HP units modifies the thermal and mechanical properties of the resulting polyester, making it suitable for a wider range of applications. nih.gov

| Property | Poly(3-hydroxybutyrate) (P3HB) | Poly(3-hydroxypropionate) (P3HP) |

| Monomer | 3-hydroxybutyrate | 3-hydroxypropionate |

| Crystallinity | High | Low |

| Brittleness | Brittle | Flexible |

| Glass Transition Temp. | ~5 °C | ~-20 °C |

| Melting Point | ~175 °C | ~77 °C |

Cross-linking Agent in Polymer Chemistry

While direct application of this compound as a cross-linking agent is not widely reported, its bifunctional nature suggests potential in this area. The carboxylic acid group can react with functional groups such as epoxides or hydroxyls in polymer chains. For instance, dicarboxylic acids are known to act as curing agents for epoxy resins, forming a cross-linked network. google.comevonik.com By analogy, this compound could potentially be used in such systems, with the ester group providing additional functionality or being hydrolyzed to a hydroxyl group to participate in further cross-linking reactions. The development of novel cross-linking agents is an active area of research to enhance the mechanical and thermal properties of polymers.

Surface Modification Agent for Advanced Materials

The modification of material surfaces is crucial for tailoring their properties for specific applications, such as improving wettability, adhesion, and biocompatibility. Carboxylic acids are commonly used for surface grafting to introduce functional groups onto polymer surfaces. mdpi.comfrontiersin.orgekb.eg this compound, with its carboxylic acid functionality, could be employed to modify the surfaces of various substrates. The terminal acetylated hydroxyl group could then be deprotected to provide a reactive site for further functionalization, allowing for the attachment of biomolecules, catalysts, or other desired chemical entities. This two-step functionalization strategy offers a versatile approach for creating advanced materials with tailored surface properties.

Use as a Reagent or Solvent in Specialized Chemical Processes

The bifunctional nature of this compound, containing both a carboxylic acid and an ester group, opens up possibilities for its use in a variety of chemical processes. These include its potential role as a monomer in polymerization reactions and as a specialty solvent.

As a Monomer in Polymer Synthesis

One of the most promising, yet underexplored, applications of this compound is as a monomer for the synthesis of biodegradable polyesters. The presence of both a carboxyl group and an ester that can be hydrolyzed to a hydroxyl group makes it a candidate for polycondensation reactions.

In a related area of study, the ring-opening polymerization (ROP) of structurally similar β-acetoxy lactones has been investigated. For instance, research on β-acetoxy-δ-methylvalerolactone, a disubstituted δ-valerolactone derived from triacetic acid lactone, has demonstrated the feasibility of polymerizing monomers containing an acetoxy group. This suggests that this compound, or its lactone equivalent, could potentially undergo similar polymerization to produce functionalized polyesters.

The polymerization of such monomers can be influenced by various factors, as detailed in the table below, which is based on findings for the analogous compound β-acetoxy-δ-methylvalerolactone.

Table 1: Polymerization Data for a Structurally Related β-Acetoxy Lactone

| Parameter | Value |

|---|---|

| Monomer | β-acetoxy-δ-methylvalerolactone |

| Catalyst | Diphenyl Phosphate |

| Polymerization Type | Ring-Opening Polymerization (ROP) |

| Equilibrium Monomer Conversion | 45% at room temperature |

| Resultant Polymer | Amorphous |

| Glass Transition Temperature (Tg) | 25 °C |

| Enthalpy of Polymerization (ΔHp°) | -25 ± 2 kJ mol⁻¹ |

This data is for a structurally analogous compound and is presented to illustrate the potential for polymerization of acetoxy-functionalized monomers.

As a Specialty Solvent

While there is no specific research detailing the use of this compound as a solvent, its properties can be inferred from its structure. As a carboxylic acid, it possesses a polar character and the ability to act as a hydrogen bond donor. The presence of the acetyl group adds to its polarity and potential for dipole-dipole interactions. These characteristics suggest it could be a suitable solvent for reactions involving polar reagents or for processes where a protic, polar medium is required. However, without empirical data, its efficacy and stability as a solvent in specialized chemical processes remain theoretical.

Biological and Biochemical Research Contexts of 3 Acetyloxy Propanoic Acid Non Clinical

Enzymatic Biotransformations Involving 3-(Acetyloxy)propanoic Acid

Research specifically detailing the enzymatic biotransformations of this compound is limited. However, based on its structure as a carboxylic acid ester, its synthesis and degradation can be inferred from established enzymatic reactions involving similar compounds.

The enzymatic synthesis of this compound, also known as 3-acetoxypropanoic acid, can be theoretically achieved through esterification or transesterification reactions catalyzed by enzymes such as lipases and esterases. These enzymes are widely used in biocatalysis for their ability to form ester bonds under mild conditions.

Lipase-catalyzed esterification typically involves the reaction of a carboxylic acid with an alcohol. In the context of this compound, this would involve the acetylation of 3-hydroxypropanoic acid. The reaction is reversible and is generally driven to completion by removing water from the reaction medium.

Relevant research on analogous compounds includes the enzymatic synthesis of various esters using immobilized lipases, which offer advantages such as reusability and stability. For instance, lipases have been successfully employed in the synthesis of structured phospholipids through acidolysis, where a fatty acid is incorporated into a phospholipid backbone. This demonstrates the capability of lipases to catalyze esterification on molecules with multiple functional groups.

The following table summarizes enzymes commonly used for ester synthesis and their general characteristics, which would be applicable for the synthesis of this compound.

| Enzyme Class | Common Examples | Reaction Type | Optimal Conditions (General) |

| Lipases | Candida antarctica lipase B (CALB), Rhizomucor miehei lipase (RML) | Esterification, Transesterification | Non-aqueous media, 30-60°C |

| Esterases | Pig liver esterase (PLE), cholesterol esterase | Esterification, Hydrolysis | Aqueous or biphasic systems, 25-40°C |

The primary enzymatic degradation pathway for this compound is expected to be hydrolysis, catalyzed by esterases or lipases. This reaction would cleave the ester bond, yielding 3-hydroxypropanoic acid and acetic acid.

Esterases are a broad class of hydrolases that act on ester bonds. Carboxylesterases, for example, are known to be involved in the metabolism of a wide variety of ester-containing compounds. The mechanism of action for many esterases, particularly serine hydrolases, involves a catalytic triad (B1167595) (commonly serine, histidine, and an acidic residue like aspartate or glutamate) in the active site. The serine residue acts as a nucleophile, attacking the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate and subsequent release of the alcohol and carboxylic acid products.

Given the widespread presence of esterases in biological systems, it is highly probable that this compound would be readily hydrolyzed by these enzymes.

Microbial Metabolism and Degradation Studies of this compound

Upon enzymatic hydrolysis of this compound into 3-hydroxypropanoic acid and acetic acid, these products would likely enter central metabolic pathways. 3-Hydroxypropanoic acid is a known intermediate in several metabolic routes and can be converted to propionyl-CoA, which can then enter the Krebs cycle via succinyl-CoA. Acetic acid is readily converted to acetyl-CoA, a central molecule in cellular metabolism, which can also enter the Krebs cycle or be utilized for fatty acid synthesis.

Microorganisms from various genera, including Pseudomonas, Bacillus, and various fungi, are known to degrade a wide array of organic acids. It is plausible that these organisms would also be capable of degrading this compound, likely initiating the process with an extracellular or intracellular esterase.

The table below lists microorganisms known to metabolize propionic acid and related short-chain fatty acids, suggesting their potential to degrade this compound.

| Microorganism Genus | Known Metabolic Capability | Potential Role in Degradation |

| Pseudomonas | Degradation of various organic acids, including aromatic and aliphatic compounds. | Likely to possess esterases and pathways for metabolizing the hydrolysis products. |

| Bacillus | Diverse metabolic capabilities, including the utilization of various carbon sources. | Potential for enzymatic hydrolysis and subsequent metabolism of the resulting acids. |

| Aspergillus | Known to produce a wide range of extracellular enzymes, including esterases. | Could initiate degradation through extracellular hydrolysis of the ester bond. |

| Propionibacterium | Known for their production and utilization of propionic acid. | May possess specific pathways for the metabolism of propionic acid derivatives. |

Fundamental Interactions with Biomolecules (e.g., Enzyme Active Site Binding Studies)

Specific studies on the interaction of this compound with enzyme active sites are not available. However, general principles of enzyme-substrate binding can be applied. The binding of a substrate like this compound to the active site of a hydrolase, such as an esterase, is governed by non-covalent interactions.

The active site of an enzyme is a three-dimensional pocket or cleft with a specific arrangement of amino acid residues that creates a particular chemical environment. For an esterase, the active site would likely have both hydrophobic and hydrophilic regions to accommodate the ester substrate.

The binding of this compound would involve:

Hydrogen bonding: The carboxylic acid group and the ester's carbonyl oxygen can act as hydrogen bond acceptors, while the carboxylic acid proton can act as a donor.

Van der Waals interactions: The alkyl portions of the molecule would interact with nonpolar amino acid residues in the active site.

In the case of serine hydrolases, the binding positions the ester bond for nucleophilic attack by the catalytic serine residue. The specificity of different esterases for various ester substrates is determined by the precise geometry and chemical nature of their active sites.

Role in In Vitro Biological Systems (non-human, non-clinical)

There is a lack of direct research on the role of this compound in non-human, non-clinical in vitro biological systems. However, the biological effects of its potential hydrolysis products, 3-hydroxypropanoic acid and acetic acid, as well as the related compound propionic acid, have been studied.

Propionic acid, a short-chain fatty acid, is known to have various biological effects. In microbial systems, it can act as an antimicrobial agent, particularly against molds and some bacteria. Its mechanism of action is thought to involve the disruption of cell membrane function and the inhibition of metabolic enzymes.

In cell culture studies, propionic acid has been shown to have effects on cell signaling and gene expression. For example, it can act as a histone deacetylase (HDAC) inhibitor, although with lower potency than other short-chain fatty acids like butyrate.

It is conceivable that this compound could serve as a pro-drug or a delivery vehicle for 3-hydroxypropanoic acid and acetic acid in in vitro systems, with its biological effects being mediated by its hydrolysis products. The rate of hydrolysis would depend on the presence of esterases in the culture medium or within the cells.

Biomimetic Synthesis Approaches for this compound and its Analogs

Biomimetic synthesis seeks to mimic natural enzymatic processes to achieve chemical transformations. While specific biomimetic synthesis of this compound has not been described, general principles of biomimetic esterification can be applied.

Enzymatic esterification is, in itself, a biomimetic approach. However, non-enzymatic catalysts that mimic the function of enzymes can also be used. For example, small molecules that possess functional groups similar to those found in an enzyme's active site can be designed to catalyze esterification reactions.

Approaches could include:

Organocatalysis: Using small organic molecules to catalyze the acetylation of 3-hydroxypropanoic acid. Catalysts could be designed to activate the carboxylic acid or the alcohol for reaction.

Supramolecular catalysis: Employing host molecules, such as cyclodextrins, to bring the reactants into close proximity and in the correct orientation for reaction, mimicking the substrate binding function of an enzyme.

Research in biomimetic synthesis has focused on more complex molecules, but the fundamental principles could be applied to the synthesis of simpler esters like this compound.

Environmental Fate and Degradation Studies of 3 Acetyloxy Propanoic Acid

Aerobic Biodegradation Pathways in Natural Systems

Aerobic biodegradation is predicted to be a rapid and significant degradation pathway for 3-(Acetyloxy)propanoic acid in natural systems such as soil, surface water, and wastewater treatment plants. The compound, being a relatively small, water-soluble organic molecule, is expected to be readily utilized by a wide variety of microorganisms as a carbon and energy source.

The predicted pathway for aerobic biodegradation involves two main steps:

Ester Hydrolysis: The initial step is the enzymatic hydrolysis of the ester bond by esterase enzymes, which are ubiquitous in the microbial world. This reaction cleaves the molecule into acetic acid and 3-hydroxypropanoic acid.

Oxidation of Intermediates: Both acetic acid and 3-hydroxypropanoic acid are simple, readily biodegradable molecules. They are expected to be rapidly mineralized to carbon dioxide and water through central metabolic pathways such as the Krebs cycle.

QSAR models like the BIOWIN™ program in EPI Suite™ can predict the probability of rapid aerobic biodegradation. chemistryforsustainability.org For a compound like this compound, these models would likely predict a high probability of rapid biodegradation, with a half-life in the order of days to a few weeks.

Anaerobic Biodegradation Mechanisms

In the absence of oxygen, such as in sediments, flooded soils, and anaerobic digesters, this compound is also expected to be biodegradable, albeit at a slower rate than under aerobic conditions.

The anaerobic biodegradation pathway would likely proceed as follows:

Ester Hydrolysis: Similar to the aerobic pathway, the initial step is the enzymatic hydrolysis of the ester bond to yield acetic acid and 3-hydroxypropanoic acid.

Fermentation and Methanogenesis: Under anaerobic conditions, acetic acid and 3-hydroxypropanoic acid would be further metabolized by a consortium of microorganisms. These compounds would likely be fermented to simpler organic acids, hydrogen, and carbon dioxide. In a methanogenic environment, these intermediates would then be converted to methane and carbon dioxide by methanogenic archaea.

Propionate is a common intermediate in the anaerobic digestion of many organic compounds, and its subsequent degradation is a well-studied process. It is plausible that 3-hydroxypropanoic acid would be converted to propanoic acid before further breakdown.

Sorption and Transport Phenomena in Environmental Matrices

The mobility of this compound in the environment is largely determined by its tendency to sorb to soil and sediment particles. The primary factors influencing sorption are the organic carbon content of the soil/sediment and the chemical properties of the compound, particularly its octanol-water partition coefficient (Kow) and its acid dissociation constant (pKa).

This compound is a relatively polar, water-soluble molecule with a low predicted log Kow. This suggests that its tendency to sorb to organic matter in soil and sediment will be low. The organic carbon-water partitioning coefficient (Koc) is a key parameter used to predict sorption. QSAR models, such as the KOCWIN™ program in EPI Suite™, can estimate this value. chemistryforsustainability.orgecetoc.org

The carboxylic acid functional group of this compound will be deprotonated to its anionic form at environmentally relevant pH values (typically above its pKa of around 4-5). This negative charge will further decrease its sorption to negatively charged soil components like clay and organic matter due to electrostatic repulsion.

Consequently, this compound is expected to have a high mobility in soil and is likely to leach from the soil surface to groundwater. Its persistence in groundwater would then be dependent on the prevailing anaerobic biodegradation rates.

Table 2: Predicted Soil Sorption and Mobility of this compound (Note: These are illustrative values based on QSAR predictions and are not experimental data.)

| Parameter | Predicted Value | Implication |

| Log Kow | < 0 | Low potential for bioaccumulation |

| Koc | < 50 L/kg | Very high mobility in soil |

| Fugacity Model Prediction | Primarily partitions to water and soil | High potential for leaching |

Transformation Products and their Research Implications

The primary transformation products of this compound in the environment are expected to be acetic acid and 3-hydroxypropanoic acid, resulting from the hydrolysis of the ester bond.

Acetic Acid: A ubiquitous and readily biodegradable short-chain fatty acid. It poses no significant environmental concern at the concentrations expected from the degradation of this compound.

3-Hydroxypropanoic Acid: A naturally occurring organic acid that is also readily biodegradable under both aerobic and anaerobic conditions. It is not considered to be an environmentally hazardous compound.

The research implications of these transformation products are minimal, as they are well-understood, non-toxic, and transient intermediates in environmental systems. The primary focus of any future research on the environmental fate of this compound would be to confirm the predicted rapid rates of hydrolysis and biodegradation through experimental studies. Such studies would provide valuable data for refining environmental risk assessments for this and other structurally related compounds.

Mechanistic Studies of Ecotoxicity of this compound